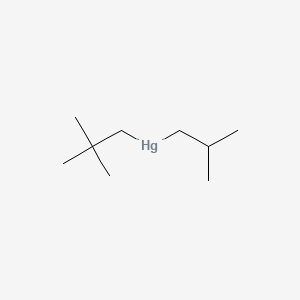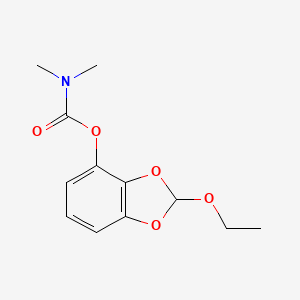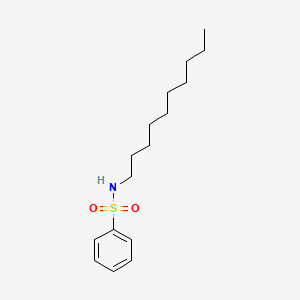
N-decylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-decylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by a sulfonamide group attached to a benzene ring, with a decyl group (a ten-carbon alkyl chain) attached to the nitrogen atom of the sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-decylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with decylamine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C10H21NH2→C6H5SO2NHC10H21+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-decylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
N-decylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anticancer properties through the inhibition of carbonic anhydrase IX.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N-decylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in certain tumors. By inhibiting this enzyme, this compound disrupts the pH regulation within cancer cells, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a decyl group.
N-methylbenzenesulfonamide: Contains a methyl group instead of a decyl group.
N-phenylbenzenesulfonamide: Features a phenyl group attached to the nitrogen atom.
Uniqueness: N-decylbenzenesulfonamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly useful in applications requiring amphiphilic properties.
Eigenschaften
CAS-Nummer |
58494-73-8 |
|---|---|
Molekularformel |
C16H27NO2S |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
N-decylbenzenesulfonamide |
InChI |
InChI=1S/C16H27NO2S/c1-2-3-4-5-6-7-8-12-15-17-20(18,19)16-13-10-9-11-14-16/h9-11,13-14,17H,2-8,12,15H2,1H3 |
InChI-Schlüssel |
ZDWKJWKPOGFNLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)


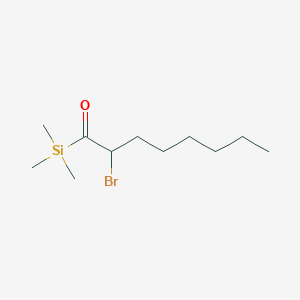
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
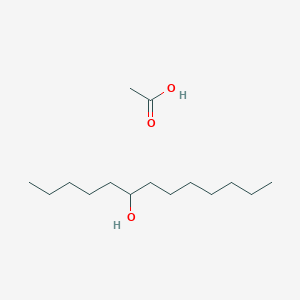
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)

